molecular formula C7H2ClFIN B12967861 4-Chloro-2-fluoro-6-iodobenzonitrile

4-Chloro-2-fluoro-6-iodobenzonitrile

Cat. No.: B12967861
M. Wt: 281.45 g/mol
InChI Key: MUCJTKHZFOHCLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-fluoro-6-iodobenzonitrile is an organic compound with the molecular formula C7H2ClFIN It is a halogenated benzonitrile derivative, characterized by the presence of chlorine, fluorine, and iodine atoms on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluoro-6-iodobenzonitrile typically involves halogenation reactions. One common method is the sequential halogenation of benzonitrile derivatives. For instance, starting with 4-chlorobenzonitrile, fluorination can be achieved using a fluorinating agent such as Selectfluor, followed by iodination using iodine and a suitable oxidizing agent like silver trifluoroacetate .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-6-iodobenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminobenzonitrile derivative, while coupling reactions could produce biaryl compounds .

Scientific Research Applications

4-Chloro-2-fluoro-6-iodobenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biologically active compounds, such as enzyme inhibitors or receptor antagonists.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-6-iodobenzonitrile depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the halogen atoms, which can activate or deactivate the benzene ring towards nucleophilic or electrophilic attack. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-6-iodobenzonitrile: Similar structure but lacks the chlorine atom.

    2-Chloro-4-fluorobenzonitrile: Similar structure but lacks the iodine atom.

    4-Iodo-2-fluorobenzonitrile: Similar structure but lacks the chlorine atom.

Uniqueness

The combination of chlorine, fluorine, and iodine allows for selective functionalization and diverse chemical transformations, making it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C7H2ClFIN

Molecular Weight

281.45 g/mol

IUPAC Name

4-chloro-2-fluoro-6-iodobenzonitrile

InChI

InChI=1S/C7H2ClFIN/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H

InChI Key

MUCJTKHZFOHCLS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C#N)I)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.